Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H14BrNO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-bromobenzaldehyde with pyrrolidine under specific conditions.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable catalyst to form the methyl ester derivative.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRBTWUCBLFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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